molecular formula C8H4Br2ClFO B1460302 5'-Bromo-2'-chloro-4'-fluorophenacyl bromide CAS No. 1805576-03-7

5'-Bromo-2'-chloro-4'-fluorophenacyl bromide

Cat. No.: B1460302
CAS No.: 1805576-03-7
M. Wt: 330.37 g/mol
InChI Key: KRBGBKYBEUDBEU-UHFFFAOYSA-N
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Description

5’-Bromo-2’-chloro-4’-fluorophenacyl bromide: is a halogenated phenacyl bromide derivative. It is a versatile organic intermediate used in various chemical reactions and synthesis processes. The presence of bromine, chlorine, and fluorine atoms in its structure makes it a valuable compound in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-2’-chloro-4’-fluorophenacyl bromide typically involves the bromination of 5’-Bromo-2’-chloro-4’-fluoroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: Industrial production of 5’-Bromo-2’-chloro-4’-fluorophenacyl bromide follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5’-Bromo-2’-chloro-4’-fluorophenacyl bromide undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of 5’-Bromo-2’-chloro-4’-fluorophenacyl bromide can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or dimethylformamide.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Major Products:

    Substitution: Formation of substituted phenacyl derivatives.

    Oxidation: Formation of phenacyl ketones or carboxylic acids.

    Reduction: Formation of phenacyl alcohols.

Scientific Research Applications

Chemistry: 5’-Bromo-2’-chloro-4’-fluorophenacyl bromide is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of complex organic molecules used in pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It is also employed in the development of fluorescent probes for imaging and diagnostic applications.

Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents. Its halogenated structure allows for the modification of pharmacokinetic properties of drug candidates.

Industry: In the industrial sector, 5’-Bromo-2’-chloro-4’-fluorophenacyl bromide is used in the production of specialty chemicals and materials. It is also utilized in the development of new polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 5’-Bromo-2’-chloro-4’-fluorophenacyl bromide involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to enzyme inhibition or modification of protein function. The compound’s halogenated structure also enables it to participate in halogen bonding, which can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

  • 2-Bromo-4’-fluoroacetophenone
  • 5-Bromo-4-chloro-2-fluorophenacyl bromide
  • 2-Bromo-5-fluorobenzyl bromide

Comparison: 5’-Bromo-2’-chloro-4’-fluorophenacyl bromide is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) in its structure. This combination of halogens imparts distinct reactivity and selectivity in chemical reactions compared to similar compounds with fewer or different halogen substitutions. The presence of multiple halogens also enhances its potential as a versatile intermediate in organic synthesis, allowing for the development of a wide range of derivatives with diverse biological and chemical properties.

Properties

IUPAC Name

2-bromo-1-(5-bromo-2-chloro-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-3-8(13)4-1-5(10)7(12)2-6(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBGBKYBEUDBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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